8,16-Pyranthrenedione, tribromo-
Overview
Description
8,16-Pyranthrenedione, tribromo- is a brominated derivative of pyranthrenedione, characterized by the presence of three bromine atoms. Its molecular formula is C30H11Br3O2, and it has a molecular weight of 643.1 g/mol
Preparation Methods
The synthesis of 8,16-Pyranthrenedione, tribromo- typically involves bromination reactions. One common method includes the bromination of pyranthrenedione using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a catalyst to facilitate the reaction . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8,16-Pyranthrenedione, tribromo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into less brominated or debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8,16-Pyranthrenedione, tribromo- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 8,16-Pyranthrenedione, tribromo- involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical pathways .
Comparison with Similar Compounds
8,16-Pyranthrenedione, tribromo- can be compared with other brominated derivatives of pyranthrenedione, such as:
8,16-Pyranthrenedione, dibromo-6,14-dichloro-: This compound has two bromine and two chlorine atoms, making it distinct in terms of reactivity and applications.
1,2,3-Tribromopyranthrene-8,16-dione: Another brominated derivative with a different substitution pattern.
The uniqueness of 8,16-Pyranthrenedione, tribromo- lies in its specific bromination pattern, which imparts unique chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1,2,3-tribromopyranthrene-8,16-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H11Br3O2/c31-21-11-20-19-10-13-5-7-16-24-18(14-3-1-2-4-15(14)29(16)34)9-12-6-8-17(25(19)23(12)22(13)24)30(35)26(20)28(33)27(21)32/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONIWDRQOAPMNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H11Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061670 | |
Record name | 8,16-Pyranthrenedione, tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-33-0 | |
Record name | 8,16-Pyranthrenedione, tribromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8,16-Pyranthrenedione, tribromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8,16-Pyranthrenedione, tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribromopyranthrene-8,16-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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